molecular formula C6H13NO2S B1202713 S-(2-carboxypropyl)-Cysteamine CAS No. 80186-81-8

S-(2-carboxypropyl)-Cysteamine

Cat. No. B1202713
CAS RN: 80186-81-8
M. Wt: 163.24 g/mol
InChI Key: UFRVABODKAYFCB-UHFFFAOYSA-N
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Description

“S-(2-carboxypropyl)-Cysteamine” is a compound with the molecular formula C7H13NO4S . It is a urinary metabolite of S-(2-Carboxypropyl)glutathione .


Synthesis Analysis

The synthesis of S-(2-carboxypropyl)-Cysteamine involves starting with L-cysteine and acrylic acid following an established protocol . The oxidation of the resulting compound with cold H2O2 results in a 1:1 mixture of two products . Another plausible pathway for the biosynthesis of a similar compound, S-2-carboxypropyl glutathione, involves the production from glutathione and methacrylic acid via valine or from γ-glutamyl cysteine .


Molecular Structure Analysis

The molecular structure of S-(2-carboxypropyl)-Cysteamine can be characterized using fully 13C-labeled and non-labeled plants and LC–MS/MS . Further structural data for this compound and its sulfoxide form have been reported .


Chemical Reactions Analysis

One of the chemical reactions involving S-(2-carboxypropyl)-Cysteamine is the incorporation of uniformly labeled L-valine- [14C] into the 2-carboxypropyl group of S-(2-carboxypropyl) glutathione and S-(2-carboxypropyl) cysteine in the excised root of garlic .


Physical And Chemical Properties Analysis

S-(2-carboxypropyl)-Cysteamine has an average mass of 207.247 Da and a monoisotopic mass of 207.056534 Da .

Scientific Research Applications

Safety And Hazards

Specific hazards arising from S-(2-carboxypropyl)-Cysteamine are not available in the search results .

Future Directions

Future research could focus on the discovery of more reliable biomarkers for individual Allium vegetables and the whole food group . Additionally, the effects of S-(2-carboxypropyl)-Cysteamine on health conditions such as diabetes, myocardial ischemia, hepatic injury, platelet aggregation, and blood ethanol elevation could be explored further .

properties

IUPAC Name

3-(2-aminoethylsulfanyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-5(6(8)9)4-10-3-2-7/h5H,2-4,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRVABODKAYFCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20868563
Record name 3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name S-(2-carboxypropyl)-Cysteamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

S-(2-carboxypropyl)-Cysteamine

CAS RN

80186-81-8
Record name 3-[(2-Aminoethyl)thio]-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80186-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(2-Carboxypropyl)cysteamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080186818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2-carboxypropyl)-Cysteamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
IC Huffnagel, EJW Redeker, L Reneman, FM Vaz… - JIMD Reports, Volume …, 2018 - Springer
We report the major diagnostic challenge in a female patient with signs and symptoms suggestive of an early-onset mitochondrial encephalopathy. Motor and cognitive development …
Number of citations: 25 link.springer.com
K Yamada, K Aiba, Y Kitaura, Y Kondo… - Journal of Medical …, 2015 - jmg.bmj.com
Background Short-chain enoyl-CoA hydratase—ECHS1—catalyses many metabolic pathways, including mitochondrial short-chain fatty acid β-oxidation and branched-chain amino …
Number of citations: 67 jmg.bmj.com
H Yang, D Yu - BMC pediatrics, 2020 - bmcpediatr.biomedcentral.com
Short-chain enoyl-CoA hydratase (SCEH or ECHS1) deficiency is a rare congenital metabolic disorder caused by biallelic mutations in the ECHS gene. Clinical phenotype includes …
Number of citations: 19 bmcpediatr.biomedcentral.com
M Kuwajima, K Kojima, H Osaka, Y Hamada… - Molecular Genetics and …, 2021 - Elsevier
Short-chain enoyl-CoA hydratase (ECHS1) is involved in amino acid and fatty acid catabolism in mitochondria and its deficiency causes Leigh syndrome or exercise-induced dystonia. …
Number of citations: 8 www.sciencedirect.com
RJW Truscott, D Malegan, E McCairns… - Biomedical Mass …, 1981 - Wiley Online Library
Two unusual sulphur‐containing amino acids have been isolated from urine of a baby who died with major physical malformations and failure of growth and development. Sensitive …
Number of citations: 20 onlinelibrary.wiley.com
FJ Loupatty, PT Clayton, JPN Ruiter, R Ofman… - The American Journal of …, 2007 - cell.com
… The concentration of S-2-carboxypropyl-cysteine and S2-carboxypropyl-cysteamine in … S-2-carboxypropyl-cysteine or S-2-carboxypropyl-cysteamine. Fortunately, it was the detection of …
Number of citations: 93 www.cell.com
H Peters, N Buck, R Wanders, J Ruiter, H Waterham… - Brain, 2014 - academic.oup.com
Two siblings with fatal Leigh disease had increased excretion of S-(2-carboxypropyl)cysteine and several other metabolites that are features of 3-hydroxyisobutyryl-CoA hydrolase (…
Number of citations: 133 academic.oup.com
GK Brown, SM Hunt, R Scholem, K Fowler… - …, 1982 - publications.aap.org
An infant, born to parents who were first cousins had multiple physical malformations. An associated biochemical abnormality was suggested by the urinary excretion of cysteine and …
Number of citations: 129 publications.aap.org
JE Abdenur, M Sowa, M Simon, M Steenari… - Molecular Genetics …, 2020 - ncbi.nlm.nih.gov
1. Introduction 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) and short-chain enoyl-CoA hydratase (ECHS1 or crotonase) deficiencies are rare disorders in valine catabolism. HIBCH is …
Number of citations: 20 www.ncbi.nlm.nih.gov
S Olgiati, M Skorvanek, M Quadri… - Movement …, 2016 - Wiley Online Library
Background ECHS1 encodes a mitochondrial enzyme involved in the degradation of essential amino acids and fatty acids. Recently, ECHS1 mutations were shown to cause a new …

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